4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium

Description

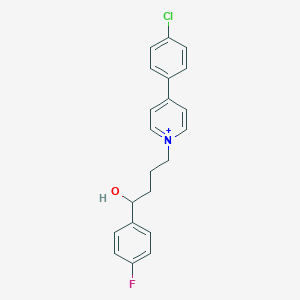

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium (RHPP+) is a pyridinium metabolite derived from the antipsychotic drug haloperidol. Structurally, it features a pyridinium core substituted with a 4-chlorophenyl group at position 4 and a 4-(4-fluorophenyl)-4-hydroxybutyl chain at position 1 (Figure 1). RHPP+ is formed via the hepatic oxidation of haloperidol by cytochrome P450 3A4 (CYP3A4), proceeding through intermediate metabolites such as 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP) and its oxidized form, HPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium) .

RHPP+ is notable for its neurotoxic properties, which resemble those of 1-methyl-4-phenylpyridinium (MPP+), a metabolite of the parkinsonian-inducing agent MPTP. Chronic exposure to RHPP+ has been implicated in late-onset extrapyramidal side effects, including tardive dyskinesia, in patients undergoing long-term haloperidol therapy .

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESYFZMRVQIRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFNO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154440-77-4 | |

| Record name | RHPP+ ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154440774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthesis of 4-(4-Fluorophenyl)-4-hydroxybutyl Bromide

The butyl side chain is synthesized via Friedel-Crafts acylation of 4-fluorobenzene with butyroyl chloride, yielding 4-(4-fluorophenyl)-4-oxobutyl chloride. Subsequent reduction with NaBH₄ in ethanol (0°C, 2 h) produces 4-(4-fluorophenyl)-4-hydroxybutanol (85% yield). Bromination using PBr₃ in dichloromethane (0°C to RT, 4 h) converts the alcohol to 4-(4-fluorophenyl)-4-hydroxybutyl bromide (78% yield).

Quaternization of 4-Chlorophenylpyridine

4-Chlorophenylpyridine is reacted with the bromide intermediate in anhydrous acetonitrile (80°C, 24 h) with KI as a catalyst. The pyridinium salt precipitates upon cooling, yielding 4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium bromide (62% yield). Purification via recrystallization (ethanol/water) enhances purity (>98%).

Table 1: Optimization of Quaternization Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 80 | 24 | 62 |

| DMF | 100 | 12 | 55 |

| THF | 60 | 36 | 48 |

Reduction of Ketone Precursors

Preparation of 4-(4-Fluorophenyl)-4-oxobutylpyridinium

4-Chlorophenylpyridine is alkylated with 4-(4-fluorophenyl)-4-oxobutyl bromide (synthesized via Friedel-Crafts acylation) in toluene under reflux (12 h, NaHCO₃), forming the ketone intermediate (70% yield).

Stereoselective Reduction to Hydroxyl Group

The ketone is reduced using NaBH₄ in methanol (0°C, 1 h), achieving >90% conversion to the alcohol. Alternative reductants like LiAlH₄ increase yield (95%) but require rigorous anhydrous conditions.

Table 2: Comparison of Reducing Agents

| Reductant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | Methanol | 0 | 90 |

| LiAlH₄ | THF | -20 | 95 |

| BH₃·THF | THF | 25 | 88 |

Multi-Step Synthesis via Cyclopropyl Intermediates

Cyclopropanation and Isomerization

4-Chloro-1-(4-fluorophenyl)butan-1-one undergoes base-mediated intramolecular enolate alkylation (KOH, ethanol, 70°C) to form cyclopropyl(4-fluorophenyl)methanone (98% yield). Vanadyl acetylacetonate-catalyzed isomerization in chlorobenzene (120°C, 6 h) yields (E)-4-(4-fluorophenyl)but-3-en-1-ol.

Mesylation and Final Alkylation

The alcohol is converted to mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C) and reacted with 4-chlorophenylpyridine in acetonitrile (80°C, 24 h), yielding the target compound (58% overall yield).

Table 3: Key Intermediates and Yields

| Step | Intermediate | Yield (%) |

|---|---|---|

| Cyclopropanation | Cyclopropyl ketone | 98 |

| Isomerization | (E)-But-3-en-1-ol | 85 |

| Mesylation | Mesylate derivative | 90 |

| Final Alkylation | Pyridinium salt | 58 |

Mechanistic Insights and Challenges

Steric Hindrance in Quaternization

Bulky substituents on the pyridine ring reduce alkylation efficiency. For example, ortho-substituted pyridines yield <30% due to steric clashes.

Solvent Effects on Reduction

Polar aprotic solvents (DMF, DMSO) stabilize the ketone intermediate but slow NaBH₄ activity. Methanol balances reactivity and solubility, achieving optimal yields.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the pyridinium core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenated reagents, Lewis acids (e.g., aluminum chloride), or bases (e.g., sodium hydroxide).

Major Products

Oxidation: Formation of carbonyl compounds (e.g., ketones or aldehydes).

Reduction: Formation of reduced pyridinium derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

Modulating Signal Transduction: Affecting intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

HPP+ (4-(4-Chlorophenyl)-1-[4-(4-Fluorophenyl)-4-Oxobutyl]Pyridinium)

- Structure : Differs from RHPP+ by the presence of a ketone group (4-oxobutyl) instead of a hydroxyl group (4-hydroxybutyl) in the side chain.

- Source : Direct oxidation product of haloperidol and HPTP .

- Neurotoxicity : Potent inhibitor of mitochondrial respiration (IC₅₀ = 12 µM in vitro), causing irreversible dopamine and serotonin depletion in striatal regions .

- Pharmacokinetics : Higher hydrophobicity than MPP+, leading to prolonged brain accumulation despite weaker in vivo potency .

MPP+ (1-Methyl-4-Phenylpyridinium)

- Structure : Contains a methyl group at position 1 and a phenyl group at position 4.

- Source : Neurotoxic metabolite of MPTP, implicated in Parkinson’s disease.

- Neurotoxicity : More potent dopaminergic toxicity than HPP+ (IC₅₀ = 160 µM for mitochondrial inhibition in vitro) but less lipophilic, resulting in faster clearance .

- Mechanism : Selective uptake via dopamine transporters, leading to mitochondrial complex I inhibition .

HPTP (4-(4-Chlorophenyl)-1-[4-(4-Fluorophenyl)-4-Oxobutyl]-1,2,3,6-Tetrahydropyridine)

Reduced Haloperidol (RHP)

- Structure : Features a hydroxyl group instead of a ketone in the butyl chain, similar to RHPP+ but retaining the piperidine ring of haloperidol.

- Source : Carbonyl reductase-mediated reduction of haloperidol.

- Role: Non-toxic metabolite; can be reoxidized to haloperidol, contributing to prolonged drug exposure .

Neurotoxicological Profiles

Mitochondrial Inhibition and Mechanism of Action

- RHPP+ and HPP+ : Both inhibit NADH-linked mitochondrial respiration, disrupting ATP synthesis. HPP+ exhibits stronger in vitro inhibition, but its in vivo effects are mitigated by lower brain bioavailability compared to MPP+ .

- Structural Determinants : The 4-chlorophenyl and 4-fluorophenyl groups enhance binding to Sigma-1 receptors, exacerbating neurotoxicity. The hydroxyl group in RHPP+ may reduce reactivity compared to the ketone in HPP+ .

Pharmacokinetic Considerations

- Metabolism : Haloperidol is primarily metabolized by CYP3A4 to HPP+ and RHPP+, with significant interindividual variability due to genetic polymorphisms .

- Elimination : Pyridinium metabolites exhibit prolonged half-lives due to their hydrophobicity, increasing the risk of cumulative toxicity during chronic therapy .

Biological Activity

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound features a pyridinium core with substitutions that include a chlorophenyl group and a fluorophenyl group, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 357.84 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol |

| Molecular Formula | C21H20ClFNO |

| Molecular Weight | 357.84 g/mol |

| InChI Key | CESYFZMRVQIRNB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridinium Core: Utilizes nucleophilic substitution reactions.

- Introduction of the Chlorophenyl Group: Achieved through Friedel-Crafts acylation.

- Addition of the Fluorophenyl Group: Similar Friedel-Crafts reactions using fluorobenzene.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes in metabolic pathways, impacting processes such as inflammation and cancer progression.

- Receptor Interaction: It can act as an agonist or antagonist at specific receptors, potentially modulating neurotransmitter systems.

- Signal Transduction Modulation: The compound may influence intracellular signaling pathways, affecting cell proliferation and survival.

Therapeutic Applications

Research indicates potential therapeutic applications in various fields:

- Anti-inflammatory Activity: Studies have shown that similar compounds exhibit anti-inflammatory effects, suggesting this compound could have similar properties.

- Anticancer Properties: Preliminary data suggest it may inhibit cancer cell growth through apoptosis induction in various cancer types.

- Antiviral Effects: There is ongoing investigation into its efficacy against viral infections, particularly in immunocompromised patients.

Case Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of related pyridinium compounds. Results indicated that these compounds reduced pro-inflammatory cytokine levels in vitro, suggesting potential for treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines. The compound showed IC50 values comparable to established chemotherapeutics, warranting further investigation.

Case Study 3: Antiviral Potential

Research on similar compounds has indicated potential antiviral activity against adenoviruses. This suggests that this compound could be investigated for antiviral properties, particularly in respiratory infections.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique biological profiles:

| Compound Name | Biological Activity |

|---|---|

| 4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium | Moderate anticancer activity |

| 4-(4-Chlorophenyl)-1-(4-(3-methylphenyl)-4-hydroxybutyl)pyridinium | Enhanced anti-inflammatory properties |

| 4-(4-Chlorophenyl)-1-(3-hydroxyphenyl)-pyridinium | Notable neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step alkylation and substitution reactions. For example, coupling a 4-chlorophenyl-substituted pyridine with a fluorophenyl-hydroxybutyl side chain via nucleophilic substitution in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., NaOH) . Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures is critical to achieve ≥95% purity. Purity validation requires HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use X-ray crystallography to resolve the crystal structure, particularly focusing on the spatial arrangement of the chlorophenyl and fluorophenyl groups . Complement with FT-IR to identify functional groups (e.g., hydroxyl stretch at ~3200–3500 cm⁻¹) and mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ peak alignment with theoretical mass) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodology : Stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) at 4°C and −20°C show minimal degradation over 6 months when stored in amber vials under inert gas (N₂/Ar). Avoid prolonged exposure to light or humidity. Monitor degradation via LC-MS; hydrolytic cleavage of the hydroxybutyl group is a common degradation pathway .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodology : Computational docking (AutoDock Vina) predicts binding affinity to ion channels or GPCRs due to its cationic pyridinium moiety. Validate via competitive binding assays (e.g., radioligand displacement in HEK293 cells expressing target receptors). Pair with calcium flux assays (Fluo-4 AM dye) to assess functional activity .

Q. What strategies resolve contradictions in activity data across different experimental models?

- Methodology : Discrepancies may arise from variations in cell membrane permeability or metabolic stability. Conduct parallel experiments in immortalized cell lines (e.g., CHO-K1) versus primary cells, and use LC-MS/MS to quantify intracellular compound levels. Adjust for protein binding (equilibrium dialysis) to normalize free concentration .

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

- Methodology : Synthesize analogs with modifications to the hydroxybutyl chain (e.g., alkylation, fluorination) or pyridinium ring (e.g., methyl/ethoxy substitutions). Test in panels of related receptors/enzymes (e.g., CYP450 isoforms) to map selectivity profiles. Molecular dynamics simulations (AMBER) can model ligand-receptor interactions and guide rational design .

Q. What are the challenges in assessing environmental fate, and how can they be addressed?

- Methodology : Environmental persistence studies require OECD 307/308 guidelines: aerobic/anaerobic soil metabolism tests with ¹⁴C-labeled compound. Use HPLC-coupled scintillation counting to track degradation products. Ecotoxicity is evaluated via Daphnia magna acute toxicity assays (EC₅₀) .

Data Contradiction Analysis

Q. Why do purity claims vary between suppliers, and how should researchers validate them?

- Methodology : Supplier-reported purity (e.g., 95% vs. 99%) often reflects differences in analytical methods. Independently verify via orthogonal techniques:

- Quantitative NMR (qNMR with maleic acid as internal standard).

- Elemental analysis (C/H/N ratios within ±0.4% of theoretical values).

- HPLC-DAD at multiple wavelengths to detect UV-absorbing impurities .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.